
3-Butyl-5-methyl-2-(naphthalen-1-yl)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butyl-5-methyl-2-(naphthalen-1-yl)-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-methyl-2-(naphthalen-1-yl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a naphthyl-substituted amine with a butyl-substituted isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-Butyl-5-methyl-2-(naphthalen-1-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: May be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-Butyl-5-methyl-2-(naphthalen-1-yl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in microbial growth or inflammation. The compound’s thiazolidinone ring is crucial for its biological activity, allowing it to bind to target proteins and modulate their function.
相似化合物的比较
Similar Compounds
- 3-Butyl-5-methyl-2-phenyl-1,3-thiazolidin-4-one
- 3-Butyl-5-methyl-2-(2-naphthyl)-1,3-thiazolidin-4-one
- 3-Butyl-5-methyl-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one
Uniqueness
3-Butyl-5-methyl-2-(naphthalen-1-yl)-1,3-thiazolidin-4-one is unique due to its naphthyl substitution, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinones. This structural feature can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.
属性
CAS 编号 |
823192-01-4 |
|---|---|
分子式 |
C18H21NOS |
分子量 |
299.4 g/mol |
IUPAC 名称 |
3-butyl-5-methyl-2-naphthalen-1-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H21NOS/c1-3-4-12-19-17(20)13(2)21-18(19)16-11-7-9-14-8-5-6-10-15(14)16/h5-11,13,18H,3-4,12H2,1-2H3 |
InChI 键 |
LUFYURUUAUSEFE-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(SC(C1=O)C)C2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-pyridinyl)-](/img/structure/B14226427.png)

![1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]pentan-1-one](/img/structure/B14226432.png)
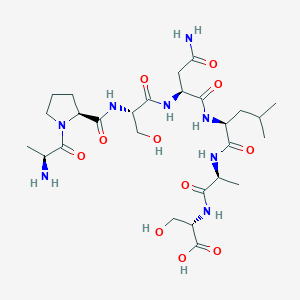
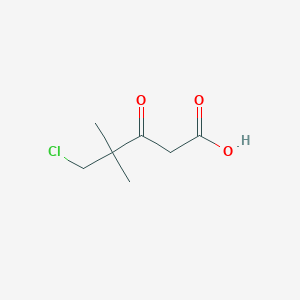
silane](/img/structure/B14226441.png)
![1,4-Cyclohexadiene, 3-[1-(1-methylethoxy)ethenyl]-](/img/structure/B14226456.png)
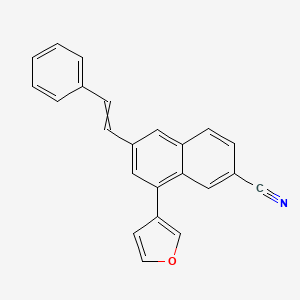
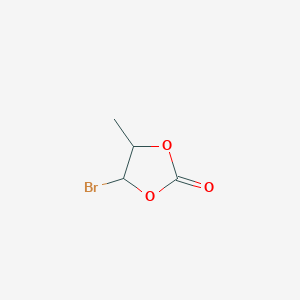
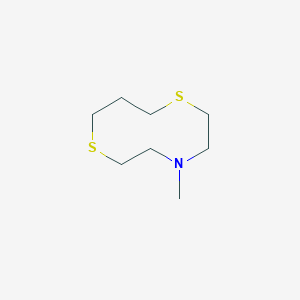
![Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl-](/img/structure/B14226471.png)

![6-{5-[2-(4-Methoxyphenyl)ethenyl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14226476.png)
![1H-Benzimidazole, 5,6-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14226486.png)
